Chlorantholide C
Overview
Description
Chlorantholide C is an eudesmane-type sesquiterpene lactone that can be isolated from the plant Chloranthus elatior . It has a molecular formula of C15H18O3 and a molecular weight of 246.30 g/mol . This compound is known for its various biological activities, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Chlorantholide C is typically isolated from the ethanol extract of Chloranthus elatior . The isolation process involves several steps, including extraction, fractionation, and purification using chromatographic techniques . The compound can also be synthesized through organic synthesis methods, although specific synthetic routes and reaction conditions are not widely documented in the literature .
Chemical Reactions Analysis
Chlorantholide C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Chlorantholide C has several scientific research applications:
Mechanism of Action
The mechanism of action of Chlorantholide C involves its interaction with molecular targets such as TNF-α . By binding to TNF-α, this compound prevents the cytokine from interacting with its receptors, thereby inhibiting the inflammatory response . This mechanism is particularly relevant in the context of neuroprotection, where the compound helps to reduce inflammation and protect neuronal cells .
Comparison with Similar Compounds
Chlorantholide C is part of a group of eudesmane-type sesquiterpene lactones, which also includes compounds like chlorantholide A, chlorantholide B, chlorantholide D, chlorantholide E, and chlorantholide F . These compounds share a similar core structure but differ in their functional groups and stereochemistry . This compound is unique due to its specific configuration and biological activities, which distinguish it from other related compounds .
Properties
IUPAC Name |
(4aR,8aS,9aR)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQUXKMKKKGSSD-GZBFAFLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@@H]3C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316816 | |
Record name | Chlorantholide C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1372558-35-4 | |
Record name | Chlorantholide C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1372558-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorantholide C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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